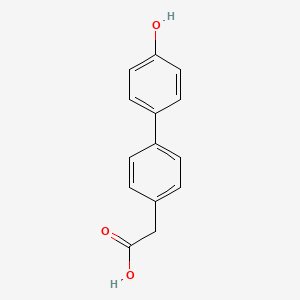

(1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy-

Overview

Description

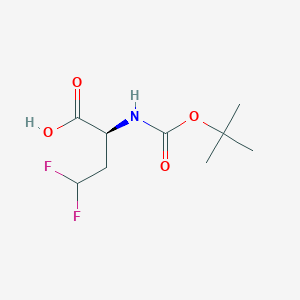

“(1,1’-Biphenyl)-4-acetic acid, 4’-hydroxy-” is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Synthesis Analysis

The synthesis of biphenyl derivatives has been a topic of interest in recent years. Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions have been used .

Molecular Structure Analysis

The molecular structure of “(1,1’-Biphenyl)-4-acetic acid, 4’-hydroxy-” consists of two benzene rings linked at the [1,1’] position . The compound has a molecular weight of 198.217 Da .

Chemical Reactions Analysis

Biphenyl compounds undergo similar reactions to benzene as they both undergo electrophilic substitution reactions . A series of [1,1’-biphenyl]-4-yl-oxoethylbenzoate derivatives were produced through two stages. The first step involved a mixture of NBS, and 1-([1,1’-biphenyl]-4-yl)ethan-1-one was refluxed in a mixture of petroleum ether (PET) and methanol for 2 h .

Scientific Research Applications

Biodegradation and Environmental Applications

- Degradation by Microorganisms : Mycobacterium sp. strain PYR-1 can degrade biphenyl, producing metabolites like benzoic acid, 4-hydroxybiphenyl, and others through a metabolic pathway similar to known ones, with some novel alternative pathways (Moody et al., 2002).

- Fungal Degradation : Trametes versicolor and Pleurotus ostreatus fungi can degrade hydroxy polychlorinated biphenyls (hydroxy PCBs), including 4-hydroxybiphenyl, using laccases, with varying efficiency based on the chlorination level of hydroxy PCBs (Keum & Li, 2004).

Chemical Synthesis and Structural Studies

- Synthesis of Derivatives : The synthesis of 4,4’-dihydroxybiphenyl derivatives, including compounds related to (1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy-, was studied for their hemolytic properties and the influence of side chain structure (Zanoza et al., 2016).

- Structural Analysis : The synthesis, self-assembly, and characterization of pseudopolymorphs of a derivative of 4-hydroxybenzoic acid, which is structurally related to (1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy-, was conducted to understand the influence of various groups on solid lattice formation (Jayaraman et al., 2004).

Biomedical Research

- Antioxidant Activities : The synthesis and antioxidant activities of compounds structurally similar to (1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy-, were explored, showing potential in scavenging free radicals (Ren, 2004).

Other Applications

- Chiral Auxiliary Compound : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, bearing a resemblance to (1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy-, was explored as a chiral auxiliary compound in stereochemical studies (Majewska, 2019).

Safety And Hazards

Future Directions

Biphenyl compounds and their derivatives have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . Therefore, the future directions in the study of “(1,1’-Biphenyl)-4-acetic acid, 4’-hydroxy-” could involve further exploration of its potential medicinal applications and its role in the synthesis of new compounds .

properties

IUPAC Name |

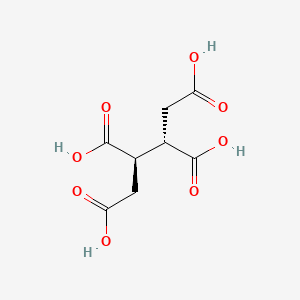

2-[4-(4-hydroxyphenyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8,15H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSAZDLJYMQAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199347 | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy- | |

CAS RN |

51350-23-3 | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051350233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.